3-amino-2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol
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Overview
Description
3-amino-2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal with ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
3-amino-2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1H-imidazole
- 2-methyl-1H-imidazole
- 4-amino-1H-imidazole
Uniqueness
What sets 3-amino-2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol apart from these similar compounds is the specific arrangement of functional groups, which can confer unique chemical and biological properties. For example, the presence of both an amino and hydroxyl group on the propan-1-ol backbone can enhance its solubility and reactivity compared to other imidazole derivatives .
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(3-methylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6(3-9)8(12)7-4-10-5-11(7)2/h4-6,8,12H,3,9H2,1-2H3 |
InChI Key |
YNRIUPDJWRDXMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CN=CN1C)O |
Origin of Product |
United States |
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